Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a benzo[d][1,3]dioxole moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a Pd-catalyzed C-N cross-coupling reaction, where the benzo[d][1,3]dioxole group is introduced to the quinoline core.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the quinoline core, particularly at the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group attached to the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidation typically leads to the formation of quinoline N-oxides.
Reduction: Reduction can yield dihydroquinoline derivatives.
Substitution: Substitution reactions can produce various quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety is known to interact with the active sites of enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown similar biological activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole group and have been evaluated for their antitumor activities.
Uniqueness
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its combination of the quinoline core and the benzo[d][1,3]dioxole moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-3-26-21(25)18-19(14-8-12(2)4-6-15(14)23-20(18)24)22-10-13-5-7-16-17(9-13)28-11-27-16/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24) |
InChI Key |
AHDDOAIBTNOXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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